(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol
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Overview
Description
(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol is a complex organic compound featuring an indole group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Oxane Ring: Starting from a suitable sugar derivative, the oxane ring can be formed through cyclization reactions.
Introduction of the Indole Group: The indole group can be introduced via a nucleophilic substitution reaction, where an indole derivative reacts with a halogenated oxane intermediate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The indole group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole group is known for its biological activity.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole group could play a key role in binding to these molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol: can be compared with other indole-containing compounds, such as tryptophan and serotonin.
Oxane derivatives: Compounds like glucose and other sugar derivatives.
Properties
IUPAC Name |
(3S,6R)-2-(hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-6,10-14,16-19H,7H2/t10?,11-,12?,13?,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLACZDFUVNNIQ-YZYFRFPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN2[C@H]3C(C([C@@H](C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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